Demephion

Description

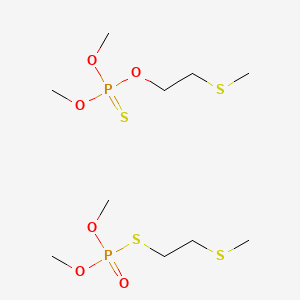

Structure

2D Structure

Properties

CAS No. |

8065-62-1 |

|---|---|

Molecular Formula |

C10H26O6P2S4 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

dimethoxy-(2-methylsulfanylethoxy)-sulfanylidene-λ5-phosphane;1-dimethoxyphosphorylsulfanyl-2-methylsulfanylethane |

InChI |

InChI=1S/2C5H13O3PS2/c1-7-9(6,8-2)11-5-4-10-3;1-6-9(10,7-2)8-4-5-11-3/h2*4-5H2,1-3H3 |

InChI Key |

ZIBCESDMUREVIU-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)SCCSC.COP(=S)(OC)OCCSC |

Origin of Product |

United States |

Chemical Structure and Stereochemical Considerations in Demephion Research

Structural Elucidation of Demephion Isomers

This compound is not a single compound but a reaction mixture of two distinct structural isomers that differ in the placement of a sulfur atom within the molecule. bcpcpesticidecompendium.org This type of isomerism, common in organothiophosphate pesticides, is known as thiono-thiolo isomerism.

This compound-O : This is the thiono isomer, characterized by a phosphorus-sulfur double bond (P=S). Its chemical name is O,O-Dimethyl O-[2-(methylsulfanyl)ethyl] phosphorothioate (B77711). wikipedia.orgbcpcpesticidecompendium.org In this structure, the ethylsulfanyl)ethyl group is linked to the phosphorus atom via an oxygen atom.

This compound-S : This is the thiolo isomer, which contains a phosphorus-oxygen double bond (P=O) and has the sulfur atom linking the (methylsulfanyl)ethyl group to the phosphorus atom. wikipedia.org Its chemical name is O,O-Dimethyl S-[2-(methylsulfanyl)ethyl] phosphorothioate. wikipedia.orgbcpcpesticidecompendium.org

The structural elucidation and differentiation of these isomers are typically accomplished using analytical techniques such as gas chromatography (GC) and mass spectrometry (GC/MS), which can separate the compounds and provide fragmentation patterns that confirm the atomic connectivity. analysis.rsepa.govcromlab-instruments.es

Table 1: Properties of this compound Isomers

| Property | This compound-O | This compound-S |

|---|---|---|

| IUPAC Name | O,O-Dimethyl O-[2-(methylsulfanyl)ethyl] phosphorothioate wikipedia.org | O,O-Dimethyl S-[2-(methylsulfanyl)ethyl] phosphorothioate wikipedia.org |

| Isomer Type | Thiono | Thiolo |

| CAS Number | 682-80-4 wikipedia.orgncats.io | 2587-90-8 wikipedia.orgbcpcpesticidecompendium.org |

| Chemical Formula | C5H13O3PS2 wikipedia.org | |

| Molar Mass | 216.25 g·mol−1 wikipedia.org | |

| Key Structural Feature | P=S (Phosphorothioate) | P=O (Phosphorothiolate) |

Conformational Analysis and Molecular Modeling Approaches for this compound

Understanding the three-dimensional structure and flexibility of pesticide molecules is crucial for predicting their interaction with biological targets and their environmental fate.

Conformational Analysis: This involves studying the non-identical spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. crossref.org The this compound isomers possess considerable conformational flexibility due to rotation around several single bonds, particularly within the O-CH2-CH2-S-CH3 and S-CH2-CH2-S-CH3 chains. Theoretical conformational analysis, using computational chemistry methods, can identify the most stable (lowest energy) conformations of the this compound isomers. crossref.org This information is vital for understanding how the molecule might fit into the active site of a target enzyme like AChE.

Molecular Modeling: Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. nih.govnih.gov These approaches can be applied to this compound to:

Predict Binding Affinity: Docking simulations can model how this compound-S (the active form) binds to the active site of AChE. This can help elucidate the specific molecular interactions responsible for its inhibitory activity and explain the structural requirements for potent inhibition.

Simulate Environmental Fate: Computational models can predict physical-chemical properties like water solubility and octanol-water partition coefficients, which are key inputs for environmental fate models. epa.gov

Elucidate Metabolic Pathways: Quantum mechanics (QM) and combined QM/Molecular Mechanics (MM) methods can be used to study the reaction mechanisms of degradation and metabolism, such as the oxidative desulfuration of this compound-O. researchgate.netmdpi.com

These computational tools provide valuable insights into the behavior of this compound at a molecular level, complementing experimental research and aiding in the prediction of its biological and environmental characteristics. mdpi.com

Synthesis Pathways and Derivatization Strategies for Demephion Analogs

Established Synthetic Routes for Demephion and its Isomers

While specific detailed synthetic procedures for this compound were not extensively detailed in the search results, the synthesis of organothiophosphate insecticides generally involves the reaction of a phosphorus halide with an alcohol or thiol in the presence of a base who.int. For organothiophosphate esters, a common route involves the reaction of a dialkyl phosphorochloridothioate with a thiol or alcohol. The synthesis of methyl parathion (B1678463), another organothiophosphate, is described as the reaction of O,O-dimethyl phosphorochloridothioate with the sodium salt of 4-nitrophenol (B140041) who.int. Given the structure of this compound, a similar approach starting from O,O-dimethyl phosphorochloridothioate and 2-(methylthio)ethanol (B31312) or 2-(methylthio)ethanethiol, followed by potential isomerization, could be hypothesized as an established route. The technical product is a mixture of the O- and S-isomers herts.ac.uk.

Exploration of Novel this compound Derivatives with Modified Structures

Research into novel derivatives of organophosphorus compounds, including those structurally related to this compound, is often driven by the need for new pesticides with improved properties or to overcome resistance oapi.int. This involves modifying different parts of the molecule. Potential modifications could include altering the alkyl groups on the oxygen atoms, changing the length or substitution pattern of the thioethyl chain, or incorporating different functional groups. Patents often describe the synthesis of various heterocyclic derivatives with pesticidal activity, some of which bear structural resemblances to organophosphorus compounds, suggesting potential avenues for this compound analog synthesis google.comgoogleapis.comgoogleapis.comgoogle.comgoogle.com.nagoogle.com. These modifications aim to explore the chemical space around the core structure to identify compounds with desired biological activity researchgate.net.

Chemical Transformations and Reaction Mechanisms in this compound Synthesis

The synthesis of organothiophosphate esters involves key chemical transformations, primarily nucleophilic substitution reactions at the phosphorus center solubilityofthings.com. The reaction mechanisms typically involve the attack of an oxygen or sulfur nucleophile on a phosphorus atom bonded to a leaving group, such as a halide. Isomerization between thiono (P=S) and thiolo (P=O) forms is a known phenomenon in organothiophosphate chemistry and can occur under various conditions, influencing the final composition of the product cardiff.ac.uk. This isomerization involves the migration of an alkyl group from the sulfur to the oxygen or vice versa, mediated by acidic or thermal conditions. Understanding these mechanisms is crucial for controlling the outcome of the synthesis and the ratio of isomers.

Combinatorial Chemistry and High-Throughput Synthesis for this compound Analogs

Combinatorial chemistry and high-throughput synthesis techniques are widely used in the discovery and optimization of new chemical entities, including agrochemicals researchgate.netjetir.orgnih.gov. These methods allow for the rapid synthesis and screening of large libraries of compounds with slight structural variations jetir.org. While specific examples of combinatorial synthesis applied directly to this compound were not found, the principles of parallel synthesis and library generation are applicable to creating diverse sets of this compound analogs jetir.org. This approach can involve solid-phase synthesis or solution-phase techniques to generate libraries of compounds with modifications at different positions of the this compound structure researchgate.net. High-throughput synthesis enables the rapid exploration of structure-activity relationships by providing a large number of analogs for biological testing jetir.org.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a molecule's structure affect its biological activity collaborativedrug.comwikipedia.org. For this compound derivatives, SAR studies would involve synthesizing a series of analogs with systematic structural changes and evaluating their biological efficacy nih.govmdpi.com. By correlating the structural features with the observed activity, researchers can identify the key moieties responsible for the desired effect and optimize the structure for potency and other properties wikipedia.org. Although specific detailed SAR data for this compound derivatives were not prominently featured in the search results, the general principles of SAR are applied to organophosphorus pesticides to develop more effective and selective compounds cardiff.ac.uk. SAR analysis can reveal how factors like the electronic and steric properties of substituents influence the interaction with the biological target, such as acetylcholinesterase in the case of many organophosphates herts.ac.ukherts.ac.uk.

Molecular and Biochemical Mechanisms of Action of Demephion

Acetylcholinesterase Inhibition by Demephion and its Metabolites

The fundamental mechanism by which this compound operates is the inhibition of acetylcholinesterase. herts.ac.ukherts.ac.ukcymitquimica.comcymitquimica.comcymitquimica.comesslabshop.comnih.govherts.ac.ukwikidoc.orgnih.gov AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, a process essential for terminating nerve impulses. wikidoc.orglibretexts.orgkhanacademy.org Organophosphate compounds like this compound phosphorylate the serine hydroxyl group within the active site of the AChE enzyme. nih.govcardiff.ac.uk This phosphorylation inactivates the enzyme, preventing it from breaking down acetylcholine. nih.govcardiff.ac.uk

The accumulation of acetylcholine at cholinergic synapses leads to continuous stimulation of acetylcholine receptors, disrupting normal nerve function. cymitquimica.comnih.gov This overstimulation manifests as a range of effects in affected organisms, ultimately leading to paralysis and death in target pests. cymitquimica.comcymitquimica.com

This compound, being a phosphorothioate (B77711) (P=S) compound in its this compound-O isomer, is generally considered a "pro-insecticide" that requires metabolic activation to its oxon analog (P=O) to become a potent inhibitor of AChE. The this compound-S isomer, a thiolo (P-S-C) compound, may be more directly active or undergo different metabolic transformations. While specific details on the anticholinesterase activity of this compound metabolites are not extensively detailed in the provided sources, the oxidative metabolism of similar phosphorothioate organophosphates is known to result in a substantial increase in anticholinesterase activity. inchem.org This bioactivation typically occurs via cytochrome P450 enzymes in the target organism.

Enzyme Kinetics and Binding Affinities of this compound Isomers

The interaction between organophosphates and acetylcholinesterase involves the formation of a reversible enzyme-inhibitor complex, followed by the irreversible phosphorylation of the active site serine residue. nih.govcardiff.ac.uk The kinetics of this inhibition can be described by parameters such as the inhibition constant (Ki) and the phosphorylation rate constant (kp). Binding affinity is often represented by the dissociation constant (Kd) or related measures derived from kinetic studies.

Neurological Pathway Disruption in Target Arthropods

In target arthropods, the disruption of neurological pathways by this compound stems directly from the inhibition of acetylcholinesterase. The nervous system of insects, like that of vertebrates, relies on acetylcholine as a key neurotransmitter at cholinergic synapses. wikidoc.org These synapses are found in various parts of the arthropod nervous system, including the central nervous system and neuromuscular junctions.

By inhibiting AChE, this compound causes an excessive accumulation of acetylcholine in the synaptic cleft. cymitquimica.comnih.gov This prolonged presence of acetylcholine leads to continuous stimulation of post-synaptic cholinergic receptors. cymitquimica.comnih.gov The sustained activation of these receptors disrupts the normal transmission of nerve impulses, leading to a state of hyperexcitation followed by paralysis and eventually death. cymitquimica.comcymitquimica.com While the general mechanism is clear, detailed studies specifically mapping the precise neurological pathways affected by this compound in various target arthropod species were not found in the provided information. The effects are widespread throughout the cholinergic nervous system.

Comparative Mechanistic Analysis with Other Organophosphorus Compounds

This compound belongs to the broad class of organophosphorus insecticides, all of which share the common mechanism of inhibiting cholinesterase enzymes. herts.ac.ukherts.ac.ukcymitquimica.comcymitquimica.comcymitquimica.comesslabshop.comnih.govherts.ac.ukwikidoc.orgnih.govwjgnet.comgoogle.combiotechrep.irsemanticscholar.orgresearchgate.netiloencyclopaedia.org This class includes a diverse range of compounds with variations in their chemical structures, leading to differences in properties such as solubility, volatility, metabolic fate, and potency.

Like many other phosphorothioate organophosphates (e.g., parathion (B1678463), malathion, chlorpyrifos), the this compound-O isomer requires metabolic activation (oxidative desulfuration) to the more potent oxon analog to effectively inhibit AChE. inchem.orgwjgnet.compsu.edu The this compound-S isomer, a thiolo compound, may be active directly or undergo different metabolic pathways. This metabolic activation is a key step influencing the toxicity and selectivity of these compounds across different species, as the rate of activation and detoxification can vary.

The irreversible nature of the phosphorylation of AChE by organophosphates is a defining feature. nih.govcardiff.ac.uk Following phosphorylation, the inhibited enzyme can undergo a process called "aging," where the phosphorylated enzyme complex is dealkylated, making the inhibition effectively irreversible and refractory to oxime reactivators like pralidoxime. nih.gov The rate of aging varies among different organophosphates. While the general mechanism of aging applies to organophosphate-inhibited AChE, specific data on the aging rate of AChE inhibited by this compound or its metabolites was not found in the provided sources.

Environmental Fate and Biotransformation of Demephion in Agroecosystems

Degradation Pathways in Soil Environments

Pesticides entering the soil environment can undergo several degradation processes. Soil degradation is a critical factor in determining the longevity of a pesticide in the environment herts.ac.uknih.gov.

Microbial Degradation and Bioremediation Potential

Microbial degradation is a significant pathway for the breakdown of many organic contaminants in soil, including organophosphorus pesticides nih.govisric.org. Microorganisms, particularly bacteria and fungi, can utilize these compounds as a source of carbon and energy or cometabolize them nih.govmdpi.com. Specific microbial enzymes, such as organophosphate hydrolases, carboxylesterases, and amidohydrolases, are known to be involved in the degradation of organophosphate pesticides nih.gov. While general principles of microbial degradation of organophosphates are established, specific detailed research findings on the microbial degradation of Demephion are limited in the provided search results herts.ac.ukherts.ac.uknih.gov. However, studies on other organophosphates indicate that microbial activity can lead to detoxification through the cleavage of ester or thioester bonds nih.govwho.int. The potential for bioremediation of this compound would depend on the presence and activity of microorganisms capable of degrading this specific compound or its transformation products nih.gov.

Hydrolysis Mechanisms and Kinetics

Hydrolysis is a chemical degradation process that occurs in the presence of water and can be influenced by pH and temperature fao.orgwho.int. For organophosphorus pesticides, hydrolysis typically involves the cleavage of ester or thioester bonds, often leading to less toxic metabolites who.intgoogle.com. While the search results mention hydrolysis as a general degradation pathway for organophosphates, specific details on the hydrolysis mechanisms and kinetics of this compound are not extensively provided mdpi.comgoogle.com. One source mentions that the technical material of this compound is a reaction mixture of isomers herts.ac.uk. The hydrolysis of these different isomers (this compound-O and this compound-S) could potentially proceed via different mechanisms or at different rates. Research on other organophosphates, such as methyl parathion (B1678463), indicates that hydrolysis can be a significant degradation route, sometimes even more important than photodegradation in aquatic media who.int. The rate of hydrolysis can be influenced by factors such as the presence of catalysts, including enzymes or certain chemical species google.com.

Photodegradation Processes

Photodegradation involves the breakdown of compounds by light, particularly ultraviolet (UV) and visible light fao.org. This process can occur on the soil surface or in the atmosphere who.intregulations.gov. For some pesticides, photodegradation can lead to the formation of transformation products, which may sometimes be more or less toxic than the parent compound who.intpic.int. One search result indicates that photodegradation on soil is a possibility for this compound regulations.gov. However, another source suggests that direct photodegradation is not significant for some chemicals, although this statement was in the context of Chlordecone fao.org. Research on methyl parathion showed photodegradation using light in the spectral range of 300-400 nm, producing methyl paraoxon, an active cholinesterase inhibitor who.int. The significance of photodegradation for this compound in agroecosystems would depend on its specific light absorption properties and the intensity and spectrum of sunlight reaching the soil surface.

Aquatic Environmental Transformations

Pesticides can enter aquatic environments through surface runoff, leaching, or atmospheric deposition researchgate.netmdpi.com. Their fate in water bodies is governed by processes such as persistence, mobility, and degradation mdpi.com.

Persistence and Mobility in Surface Waters

The persistence of a pesticide in surface water is related to its degradation rate and its susceptibility to processes like hydrolysis and photodegradation mdpi.comwho.int. Mobility in surface water is influenced by factors such as water solubility and adsorption to suspended particles or sediment herts.ac.uk. This compound is noted as having high aqueous solubility herts.ac.ukherts.ac.uk. High solubility can increase its potential for mobility in the aquatic environment. While some organophosphates have been detected in surface water, specific data on the persistence and mobility of this compound in surface water bodies is limited in the provided information researchgate.netmdpi.com. The potential for long-lasting effects on aquatic life is a concern for some compounds nih.gov.

Degradation in Groundwater Systems

Sediment-Water Partitioning and Sorption Dynamics

Specific, detailed data concerning the sediment-water partitioning and sorption dynamics of this compound are scarce in the provided information herts.ac.ukherts.ac.ukherts.ac.uk. General principles of environmental chemistry indicate that the partitioning of organic contaminants between water and solid phases like soil and sediment is a crucial process influencing their transport and fate in the environment su.seumich.edu. This partitioning is often quantified using partition coefficients (Kd) or organic carbon-normalized partition coefficients (Koc), which are influenced by factors such as the organic carbon content of the solid phase and the chemical properties of the compound, including its octanol-water partition coefficient (Kow) umich.eduskb.comwikipedia.org. Sorption kinetics, the rate at which a compound reaches equilibrium between solid and aqueous phases, can also be an important factor umich.edu. However, specific experimental data or detailed research findings on how this compound partitions between sediment and water or its sorption dynamics in agroecosystem components like soil and sediment were not found in the consulted literature. One source explicitly states that very little data is available regarding the environmental fate of this compound herts.ac.ukherts.ac.uk.

Volatilization and Atmospheric Transport Studies

Formation and Persistence of Environmental Transformation Products (ETPs)

Information regarding the formation and persistence of environmental transformation products (ETPs) of this compound is limited herts.ac.ukherts.ac.ukherts.ac.uk. Environmental transformation processes, such as hydrolysis, photolysis, and biodegradation, can lead to the formation of metabolites or degradation products from parent compounds in agroecosystems psu.eduwho.intmdpi.com. These transformation products can have different properties and environmental behaviors compared to the parent compound researchgate.net.

Identification of Primary and Secondary Metabolites

Based on one consulted database, there are no known metabolites listed for this compound herts.ac.uk. While analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are commonly used for the identification of pesticide residues and their metabolites in environmental samples researchgate.netresearchgate.netregulations.govgithub.ioresearchgate.net, specific studies identifying the primary and secondary metabolites of this compound in agroecosystems were not found in the provided information.

Structural Characterization of this compound Metabolites

Given the reported lack of known metabolites for this compound in the available data herts.ac.uk, there is consequently no information available in the consulted sources regarding the structural characterization of any potential this compound metabolites. Structural characterization typically involves determining the chemical structure of transformation products, often using spectroscopic techniques github.ioesciencecenter.nl.

Advanced Analytical Methodologies for Demephion Detection and Quantification

Chromatography-Mass Spectrometry (GC-MS, LC-MS/MS) Applications

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed techniques for the analysis of pesticide residues, including organophosphates like Demephion. hpst.czagriculturejournal.orgkspsjournal.or.krresearchgate.netnih.govca.gov GC-MS is historically significant, particularly when coupled with element-selective detectors, but GC-MS/MS offers enhanced sensitivity and selectivity, especially in the presence of matrix interferences. hpst.cz LC-MS/MS is particularly effective for more polar organophosphorus insecticides and enables direct, selective, and sensitive multi-residue analysis. hpst.cznih.gov

Method Development for Multi-Residue Analysis

Method development for this compound analysis frequently occurs within the framework of multi-residue methods designed to detect numerous pesticides in a single analysis. hpst.czagriculturejournal.orgkspsjournal.or.krresearchgate.netscielo.org.mxnih.govresearchgate.netwho.intresearchgate.net The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach is a widely adopted sample preparation technique in conjunction with GC-MS/MS and LC-MS/MS for multi-residue pesticide analysis in diverse matrices, including food and environmental samples. hpst.czagriculturejournal.orgkspsjournal.or.krresearchgate.netresearchgate.netusm.mynih.gov QuEChERS typically involves acetonitrile (B52724) extraction followed by a salting-out step and dispersive solid-phase extraction (d-SPE) for cleanup. hpst.czagriculturejournal.orgkspsjournal.or.krresearchgate.netusm.mynih.gov Alternative extraction methods, such as liquid-liquid extraction (LLE), are also utilized in some methodologies. scielo.org.mxcdc.govwho.int Clean-up steps using various sorbents like C18, primary secondary amine (PSA), and graphitized carbon black (GCB) in d-SPE are crucial for removing matrix interferences. hpst.czagriculturejournal.orgkspsjournal.or.krresearchgate.netusm.mymdpi.com

Optimization of Ionization and Fragmentation Parameters

Mass spectrometry parameters are optimized to achieve maximum sensitivity and specificity for this compound and other target analytes. For LC-MS/MS, electrospray ionization (ESI) is commonly used, often in positive ion mode, given the chemical nature of many organophosphates. hpst.czresearchgate.netnih.govca.gov Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is the preferred acquisition method for targeted analysis, allowing for the selection of specific precursor ions and their characteristic product ions, which significantly enhances selectivity and minimizes interference. researchgate.netca.gov Optimization involves identifying the most abundant and specific precursor ions and optimizing collision energies to produce characteristic fragment ions for quantification and confirmation. For GC-MS/MS, electron impact (EI) ionization is typically employed. kspsjournal.or.krusm.mysilcotek.com

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a highly regarded technique for achieving accurate quantification, particularly in complex matrices where significant analyte losses might occur during sample preparation. cdc.govwikipedia.orgnih.govptb.deosti.gov The principle involves adding a precisely known amount of an isotopically labeled analogue of the analyte (a "spike") to the sample at the initial stage of the analytical procedure. wikipedia.orgnih.govosti.goveurl-pesticides.eu Since the isotopically labeled standard behaves chemically identically to the native analyte, it experiences the same losses or transformations during sample processing. wikipedia.orgptb.de The ratio of the native analyte to the isotopically labeled standard is measured by mass spectrometry, and this ratio is used to calculate the original concentration of the analyte in the sample, effectively compensating for any losses incurred during sample preparation. wikipedia.orgosti.gov This method significantly reduces the uncertainty of the measurement results. wikipedia.org

Solid-Phase Microextraction (SPME) and Sample Preparation Techniques

Solid-Phase Microextraction (SPME) is a modern, often solvent-free or reduced-solvent, sample preparation technique that integrates sampling, extraction, and enrichment into a single step. mdpi.comresearchgate.net It has been applied to the extraction of various pesticides, including organophosphates, from different matrices such as water, soil, and biological fluids, as well as from the headspace above a sample. usm.mymdpi.comresearchgate.netnih.govgcms.czresearchgate.netscirp.org

Fiber Selection and Extraction Efficiency Optimization

The effectiveness of SPME is highly dependent on the selection of the fiber coating, which interacts directly with the analytes. Various fiber coatings are available, including polyacrylate (PA), polydimethylsiloxane (B3030410) (PDMS), PDMS/divinylbenzene (DVB), and divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS). researchgate.netnih.govgcms.czresearchgate.netscirp.org Novel ionic liquid-based fibers have also been developed and evaluated for organophosphate extraction. nih.gov The choice of fiber is based on the chemical properties of the target analytes and the sample matrix. Optimization of SPME extraction efficiency involves systematically investigating parameters such as extraction temperature, extraction time, equilibration time, sample pH, agitation conditions (stirring rate), salt addition (salting-out effect), and headspace volume (for HS-SPME). researchgate.netnih.govresearchgate.netscirp.org Both direct immersion (DI-SPME), where the fiber is immersed in the sample, and headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above the sample, are utilized, with the choice depending on the volatility of the analytes and the nature of the matrix. usm.myresearchgate.netnih.govresearchgate.netscirp.org

Matrix Effects and Interference Mitigation

Matrix effects are a significant challenge in pesticide analysis, particularly when using sensitive detection techniques like GC-MS and LC-MS/MS. mdpi.combataviabiosciences.comwikipedia.orgeurl-pesticides.euanalchemres.org These effects occur when co-extracted components from the sample matrix interfere with the ionization or detection of the target analyte, leading to signal suppression or enhancement and consequently affecting the accuracy and precision of the results. mdpi.combataviabiosciences.comwikipedia.organalchemres.org In SPME, matrix components can compete with analytes for binding sites on the fiber or affect the partitioning equilibrium. Mitigation strategies include optimizing sample preparation techniques to minimize the co-extraction of interfering substances, such as employing appropriate cleanup steps (e.g., d-SPE with selective sorbents) hpst.czagriculturejournal.orgkspsjournal.or.krresearchgate.netusm.mymdpi.com. Using matrix-matched calibration standards, where calibration curves are prepared in extracts of blank matrix, can help compensate for matrix effects. wikipedia.organalchemres.org The use of internal standards, especially isotopically labeled internal standards as in IDMS, is a powerful approach to correct for matrix effects and variability throughout the analytical process. mdpi.comwikipedia.orgnih.govptb.deosti.goveurl-pesticides.eu

Automation and Miniaturization in Sample Processing

Automation and miniaturization in sample processing aim to enhance the efficiency, reduce costs, and minimize the environmental impact of analytical procedures. These approaches are increasingly being applied in the analysis of various compounds, including pesticides. Miniaturization involves scaling down the volume of samples and reagents, leading to reduced consumption and waste generation. sptlabtech.comdispendix.com Automation, often integrated with miniaturization, utilizes robotic systems and liquid handlers to perform repetitive tasks, thereby increasing throughput and improving reproducibility by minimizing human error. sptlabtech.comdrawellanalytical.comnih.govthe-scientist.com

In the context of pesticide analysis, including organophosphates like this compound, miniaturized sample preparation techniques such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) have gained prominence. researchgate.net These techniques require smaller sample volumes and less organic solvent compared to traditional methods like liquid-liquid extraction or solid-phase extraction. researchgate.net Automation can be applied to these microextraction techniques, for instance, by coupling headspace SPME-Arrow extraction with GC-MS/MS analysis using an autosampler. researchgate.net This integration allows for automated sample preparation, extraction, and subsequent analysis. researchgate.net

The benefits of miniaturization and automation in sample processing for pesticide analysis include:

Reduced sample and solvent consumption, leading to lower costs and less waste. sptlabtech.comdispendix.comdrawellanalytical.com

Increased sample throughput due to automated workflows. drawellanalytical.comthe-scientist.com

Improved reproducibility and accuracy by minimizing manual handling. dispendix.comdrawellanalytical.com

Potential for on-site or portable analysis with miniaturized devices (e.g., lab-on-a-chip systems). dispendix.comunizg.hr

While specific detailed research findings solely focused on the automation and miniaturization of this compound sample processing were not extensively found in the search results, the general principles and techniques applied to organophosphorus pesticides are relevant. The trend in analytical chemistry is towards developing eco-friendly and efficient sample preparation methods through miniaturization and automation for various organic compounds in complex matrices. researchgate.net

Spectroscopic and Spectrometric Techniques for this compound Characterization

Spectroscopic and spectrometric techniques are fundamental tools for the qualitative identification and quantitative determination of chemical compounds, including pesticides. solubilityofthings.comutoronto.ca These methods analyze the interaction of matter with electromagnetic radiation or the mass-to-charge ratio of ions to provide information about a substance's structure and concentration. solubilityofthings.comutoronto.caspectroscopyonline.com

For organophosphorus pesticides like this compound, various spectroscopic and spectrometric techniques have been employed. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for the identification and quantification of pesticide residues. researchgate.netusm.my GC-MS separates the components of a mixture based on their volatility and interaction with a stationary phase, and the mass spectrometer provides structural information by measuring the mass-to-charge ratio of fragmented ions. usm.my The mass spectrum of a compound serves as a unique fingerprint for its identification. researchgate.net One study mentioned this compound being identified in a plant extract using GC-MS analysis, with identification based on molecular weight, molecular formula, retention time, and peak area percentage, referencing an MS library. researchgate.net

Other spectrometric techniques relevant to organophosphorus pesticide analysis include tandem mass spectrometry (MS/MS), which offers enhanced selectivity and can reduce the need for extensive sample clean-up. inchem.org Inductively coupled plasma-mass spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis, which could potentially be used to determine the phosphorus and sulfur content in this compound, although it is more commonly applied for trace element analysis. spectroscopyonline.com

Spectroscopic techniques such as Infrared (IR) spectroscopy can provide information about the functional groups present in a molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the complete molecular structure. solubilityofthings.comspectroscopyonline.commdpi.com While general applications of these techniques in pesticide analysis are known, specific detailed studies on the characterization of this compound using IR or NMR were not prominently featured in the search results.

However, the application of GC coupled with element-selective detectors, which rely on spectroscopic principles, is common in organophosphorus pesticide analysis. These include the flame photometric detector (FPD), which is sensitive to phosphorus and sulfur, and the nitrogen-phosphorus detector (NPD), which is sensitive to nitrogen and phosphorus. usm.myoup.com These detectors provide quantitative data by measuring the emission from the analytes in a flame.

Bioanalytical Methods for Detection of Acetylcholinesterase Inhibition

Bioanalytical methods that detect the inhibition of acetylcholinesterase (AChE) are crucial for assessing the biological activity of compounds like this compound, which are known AChE inhibitors. herts.ac.ukherts.ac.uk These methods leverage the enzyme's catalytic activity and its interaction with inhibitors.

The most widely used method for determining acetylcholinesterase inhibitory activity is the colorimetric assay developed by Ellman. scielo.org.conih.govnih.gov This method is based on the hydrolysis of acetylthiocholine (B1193921) iodide (ATCI) by AChE, which produces thiocholine. Thiocholine then reacts with Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB) to form a yellow-colored compound, 5-thio-2-nitrobenzoate, which can be detected spectrophotometrically, typically at 405 nm. scielo.org.conih.gov The presence of an AChE inhibitor reduces the rate of this reaction, resulting in lower absorbance. scielo.org.co

The degree of inhibition is usually expressed as the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, known as the IC50 value. scielo.org.conih.gov While the search results did not provide specific IC50 values for this compound itself using the Ellman method, the method is commonly applied to screen for and evaluate the potency of AChE inhibitors from various sources. scielo.org.conih.govnih.govfrontiersin.org Studies on other potential AChE inhibitors, such as plant extracts and synthesized flavonoids, demonstrate the application of the Ellman method to determine their inhibitory activity and IC50 values. scielo.org.conih.gov

Bioanalytical methods for AChE inhibition can be adapted for screening purposes. While the search results did not explicitly detail bioanalytical methods specifically for this compound in environmental samples, the principle of detecting AChE inhibition can be applied to assess the presence and activity of anticholinesterase pesticides in such samples. Organisms like C. elegans have been explored as models for high-throughput screening of environmental contaminants, including those that might affect neuronal function or stress pathways, which could potentially be linked to anticholinesterase activity. nih.gov

The sensitivity of bioanalytical methods for AChE inhibition can be influenced by factors such as substrate concentration. Using lower substrate concentrations can improve the detection of inhibitory activity. frontiersin.org

Development of High-Throughput Screening Methods for Environmental Samples

High-throughput screening (HTS) methods are designed to rapidly analyze a large number of samples for the presence of specific compounds or biological activities. the-scientist.comsequencebiotech.com In the context of environmental monitoring, HTS can be used to screen environmental samples (e.g., water, soil) for pesticide contamination, including organophosphates like this compound. drawellanalytical.comsequencebiotech.comnih.gov

HTS typically involves the use of automated systems, miniaturized assay formats (such as multi-well plates), and rapid detection methods. drawellanalytical.comthe-scientist.comsequencebiotech.com This allows for the simultaneous analysis of numerous samples, significantly increasing the speed and efficiency of environmental monitoring programs. drawellanalytical.comsequencebiotech.com

For pesticide screening in environmental samples, HTS can be coupled with various detection techniques. Spectrometric methods like GC-MS are often used in conjunction with automated sample preparation for high-throughput analysis. usm.my Bioanalytical methods, such as those detecting enzyme inhibition, can also be adapted for HTS formats to screen for the presence of compounds that exhibit a specific biological effect, like AChE inhibition by this compound. nih.gov Organisms or enzyme-based assays can be used in multi-well plates, and automated readers can measure the response (e.g., fluorescence, absorbance) across all wells. drawellanalytical.comnih.gov

The U.S. Environmental Protection Agency (EPA) has recognized the potential of HTS in toxicology testing of environmental chemicals, initiating programs like ToxCast to prioritize toxicity testing. nih.gov While ToxCast focuses on a broad range of chemicals and toxicological endpoints, the principle of using HTS for environmental assessment is applicable to pesticide monitoring.

Key aspects in the development of HTS methods for environmental samples containing compounds like this compound include:

Development of sensitive and specific assays that can detect the target compound or its relevant biological activity at low concentrations.

Integration of automated sample handling and processing steps to manage large sample volumes. the-scientist.comsequencebiotech.com

Optimization of assay conditions for miniaturized formats (e.g., 96-well or 384-well plates). drawellanalytical.comnih.gov

Implementation of robust data acquisition and analysis pipelines to process the large datasets generated by HTS. drawellanalytical.com

While direct research findings on HTS specifically for this compound in environmental samples were not extensively detailed in the search results, the general principles and technologies of HTS are being applied to environmental monitoring of various contaminants, including pesticides. The use of automated systems, miniaturized assays, and sensitive detection methods allows for efficient screening of large numbers of environmental samples to identify potential contamination by compounds like this compound.

Compound Information

Ecological Impact and Non Target Organism Interactions of Demephion

Impact on Beneficial Arthropods (e.g., Pollinators, Natural Enemies)

The insecticidal nature of Demephion, characterized by moderate to high toxicity to various insects, inherently poses a risk to non-target arthropods, including beneficial insects such as pollinators and natural enemies cymitquimica.com. Organophosphate insecticides, as a class, are known to cause both lethal and sublethal effects on natural enemies ufv.br.

Pollinators, vital for agricultural and ecosystem health, can be exposed to pesticides through direct contact with sprays, ingestion of contaminated nectar and pollen, or contact with contaminated nesting sites xerces.orgresearchgate.net. The toxicity of pesticides to bees is typically assessed by the lethal dose (LD50) and the duration of their effect after application pollinator.orgmda.state.mn.us. While specific LD50 data for this compound on various beneficial arthropod species were not extensively available in the search results, its classification as an organophosphate and its mechanism of action as a neurotoxin indicate a potential for adverse effects on these organisms cymitquimica.comcymitquimica.comherts.ac.ukherts.ac.uk.

Sublethal exposure to insecticides can impact the survival, growth, development, reproduction, and behavior of natural enemies, affecting crucial activities such as orientation, feeding, oviposition, and learning ufv.br. The demise of natural enemies due to insecticide use can sometimes lead to pest resurgence ipmguidelinesforgrains.com.au.

Effects on Aquatic Biota (e.g., Fish, Invertebrates)

This compound is classified as harmful to aquatic life with long lasting effects nih.gov. The solubility of this compound in water varies depending on the isomer; the mixture has high aqueous solubility, while this compound-O has moderate solubility and this compound-S has limited solubility cymitquimica.comherts.ac.ukherts.ac.uk. This solubility influences its potential for dispersion and exposure in aquatic environments.

Organophosphates, including this compound, can cause harmful effects on aquatic non-target organisms, particularly fish pvj.com.pk. Studies on the acute toxicity of this compound to aquatic invertebrates, specifically Daphnia magna, have provided some data. A calculated geometric mean 48-hour EC50 value of 0.280 mg/L has been reported for acute toxicity to Daphnia magna europa.eu. It is noted that older studies might have overestimated toxicity due to challenges in maintaining consistent test concentrations europa.eu. Among the aquatic species tested, daphnids were considered the most sensitive europa.eu.

Terrestrial Ecosystem Dynamics and Soil Microorganism Perturbations

The impact of this compound on terrestrial ecosystem dynamics and soil microorganisms is an important aspect of its environmental profile. This compound is considered to have a relatively short environmental half-life, which, when used according to guidelines, could potentially reduce the risk of long-term ecological impact cymitquimica.com.

Pesticides, in general, have the potential to affect soil structures and the diverse communities of soil organisms rsdebate.nic.in. Soil microorganisms play critical roles in nutrient cycling, the decomposition of organic matter, and maintaining soil health nih.govmdpi.com. Studies on other pesticides have shown that they can alter the composition and abundance of soil microbial communities, potentially impacting these vital ecological processes nih.gov.

While specific research detailing this compound's direct impact on various soil microorganism populations or its precise role in altering terrestrial ecosystem dynamics was limited in the provided search results, its chemical nature as an organophosphate suggests a potential for interaction with soil biological components. This compound-O and this compound-S have been mentioned in the context of nitrification, a process carried out by soil bacteria, implying a potential for influence on this key nitrogen transformation process googleapis.com.

Biomagnification and Bioaccumulation Potential in Food Webs

Assessing the potential for biomagnification and bioaccumulation of this compound in food webs is crucial for understanding its broader ecological risks. However, the available data regarding the environmental fate and ecotoxicology of this compound is noted as being very limited herts.ac.ukherts.ac.ukherts.ac.uk.

While some documents mention bioaccumulation in the context of chemical evaluations that include this compound, specific, confirmed data directly linking this compound to significant bioaccumulation or biomagnification in food webs was not definitively presented in the search results regulations.govcirs-group.com. One source mentioned "bioaccumulation potential" for this compound-O and -S in a category requiring more information, suggesting that this is an area where data is needed or potential concern exists cirs-group.com.

The lack of specific data makes it challenging to definitively determine this compound's potential to accumulate in organisms over time (bioaccumulation) or increase in concentration at successively higher levels in a food chain (biomagnification). Further research would be required to assess this potential accurately.

Ecotoxicological Modeling and Risk Assessment Frameworks for this compound in Non-Human Systems

Ecotoxicological risk assessment is a systematic process used to evaluate the potential hazards that chemicals pose to ecosystems erasm.orgecotoxcentre.ch. This process typically involves comparing the Predicted Environmental Concentration (PEC) of a substance with the Predicted No Effect Concentration (PNEC) erasm.org. The PNEC is derived from ecotoxicological toxicity data, while the PEC is estimated through environmental monitoring or modeling erasm.org. Hazard assessment within this framework considers various effects, including acute and chronic toxicity and bioaccumulation potential ecotoxcentre.ch.

Regulatory assessments are considered crucial for ensuring the safe and effective use of pesticides like this compound, taking into account their potential risks to the environment cymitquimica.com. This compound has been included in discussions and lists related to pesticide registration and hazard evaluations by various authorities cirs-group.comshmtu.edu.cnfao.org.

Comparative Efficacy and Environmental Profile with Alternative Pest Control Agents

Comparison with Other Synthetic Chemical Pesticides (e.g., Neonicotinoids, Carbamates)

Synthetic chemical pesticides, including organophosphates like demephion, neonicotinoids, and carbamates, are designed to control pests through various mechanisms, often targeting the nervous system. herts.ac.ukherts.ac.ukentomoljournal.com Neonicotinoids, for instance, act as nicotinic acetylcholine (B1216132) receptor agonists. entomoljournal.com Carbamates also inhibit acetylcholinesterase. nih.gov

Relative Efficacy against Sucking Pests

Comparative Environmental Fate and Persistence

The environmental fate and persistence of pesticides are influenced by their chemical properties, such as water solubility, and environmental conditions like temperature, soil characteristics, and microbial activity. nih.govoregonstate.edu Generally, synthetic pesticides have been observed to be more persistent in the environment compared to natural pesticides. researchgate.net Pesticide persistence is often measured by its half-life in soil, categorized as nonpersistent (half-life less than 30 days), moderately persistent (30 to 100 days), or persistent (more than 100 days). oregonstate.edu

This compound is described as having high aqueous solubility. herts.ac.ukherts.ac.uk Limited data is available regarding its environmental fate or ecotoxicology. herts.ac.ukherts.ac.uk In contrast, the persistence of other synthetic pesticide classes varies. Some older organochlorine pesticides are known for their high persistence and ability to accumulate in the environment and food chain, leading to restrictions on their use. easpublisher.com Organophosphate pesticides, in general, have been noted as being less persistent than organochlorines. easpublisher.com Neonicotinoids have also raised environmental concerns due to their persistence and potential impact on non-target organisms, particularly pollinators. easac.eu The movement and persistence of pesticides in soil and water are influenced by factors like adsorption to soil particles and degradation processes. nih.govoregonstate.edu Pesticides strongly adsorbed to soil tend to be less mobile but can be less available for microbial degradation. oregonstate.edu

Evaluation Against Biopesticides and Natural Product-Based Insecticides

Biopesticides and natural product-based insecticides offer alternative approaches to pest control, often derived from natural sources like microorganisms or plants. agricology.co.ukresearchgate.netresearchgate.netnih.gov Compared to conventional synthetic pesticides, biopesticides generally pose less risk to human health and the environment, decompose more quickly, and leave fewer residues. agricology.co.ukresearchgate.netresearchgate.net They can also be more specific in their target pests. nih.gov

However, biopesticides often have a slower rate of control, potentially lower efficacy, and shorter persistence compared to conventional synthetic pesticides. agricology.co.uk Their effectiveness can also be more susceptible to adverse environmental conditions, and their effective use may require a greater level of knowledge from the grower. agricology.co.uk While synthetic pesticides like this compound aim for a direct and often rapid kill, biopesticides may work by suppressing pests over time, interfering with reproduction, or repelling them. researchgate.net

Synergistic and Antagonistic Interactions in Pesticide Mixtures

The interaction patterns in insecticide mixtures can depend on the specific combination of insecticides and their ratios. medicine.dp.ua Studies on mixtures of other pesticide classes, such as organophosphates and carbamates, have shown instances of both additive effects and synergism, with the degree of synergism potentially increasing at higher exposure concentrations. nih.gov Antagonism has also been observed in certain pesticide mixtures. mdpi.com While specific data on the synergistic or antagonistic interactions of this compound in mixtures with other pesticides was not found in the search results, the general principles of pesticide mixture interactions suggest that this compound's efficacy could be influenced when combined with other active ingredients.

Regulatory Evolution and Policy Implications of Demephion Use

Historical Overview of Demephion's Regulatory Status

The regulatory status of pesticides like this compound has evolved significantly since their introduction. Initially, regulations focused primarily on efficacy. However, as understanding of the potential risks to human health and the environment grew, regulatory frameworks became more stringent.

This compound, being an organophosphate, falls into a class of chemicals known for inhibiting acetylcholinesterase, a mode of action that can be highly toxic to mammals and other non-target organisms. herts.ac.ukherts.ac.ukherts.ac.uk This inherent toxicity has been a major factor in its regulatory history.

In Great Britain, this compound is not approved for use as a pesticide. herts.ac.uk Similarly, under EC Regulation 1107/2009, which repealed earlier directives, this compound is not approved for use in the European Union. herts.ac.ukherts.ac.uk This regulatory stance reflects a broader global trend towards phasing out or banning highly hazardous pesticides (HHPs) due to their adverse effects. pesticideinfo.orgwho.int

The classification and labelling of substances like this compound-O and this compound-S have been harmonized at the European Union level, indicating their hazardous nature. For instance, this compound-O is classified with hazard statements indicating it is fatal if swallowed and toxic in contact with skin. safeworkaustralia.gov.aucnrs.fr

The transition of compounds like this compound from active use to obsolete status highlights the dynamic nature of pesticide regulation, driven by scientific understanding of risks and evolving societal expectations regarding environmental and health protection.

International and National Regulatory Frameworks for Obsolete Pesticides

The issue of obsolete pesticides, including compounds like this compound that are no longer approved for use, is addressed by various international and national regulatory frameworks. These frameworks aim to manage existing stocks safely and prevent the accumulation of future obsolete pesticides. worldbank.orglifesurfing.eufao.org

Key international instruments play a crucial role in managing obsolete pesticides. The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and their Disposal classifies obsolete pesticides as hazardous waste and governs their international transport. ipen.orgfao.orgfao.org The Rotterdam Convention on the Prior Informed Consent Procedure for Certain Hazardous Chemicals and Pesticides in International Trade promotes shared responsibility in preventing unwanted imports of hazardous chemicals, including banned or severely restricted pesticides. worldbank.orglifesurfing.eupic.intpic.int While this compound itself is not listed in Annex III of the Rotterdam Convention as a chemical subject to the PIC procedure based on notifications of final regulatory action for severe restrictions or bans pesticideinfo.orgpic.int, the convention's principles are relevant to managing trade in chemicals that may become obsolete. The Stockholm Convention on Persistent Organic Pollutants (POPs) aims to eliminate or restrict the production and use of POPs, including several pesticides. worldbank.orglifesurfing.eu Although this compound is not listed as a POP under this convention pesticideinfo.org, the framework it establishes for managing banned chemicals is pertinent to the broader issue of obsolete pesticides.

At the national level, legislation and regulations govern various aspects of pesticide management, including registration, use, storage, transport, and disposal. fao.orgwho.intgreenpolicyplatform.org Many countries, particularly developing ones, face challenges in adequately implementing and enforcing these regulations. nih.govresearchgate.netwho.int The development of National Implementation Plans (NIPs) under conventions like the Stockholm Convention helps countries inventory obsolete pesticide stocks and develop management and cleanup plans. worldbank.orgipen.org

The management of obsolete pesticide stockpiles requires a comprehensive approach involving identification, safe storage, and environmentally sound disposal. worldbank.orgipen.orgbasel.int This often necessitates technical expertise, financial resources, and adherence to specific technical specifications and procedures for handling hazardous waste. fao.orgfao.orgbasel.int

Impact of Regulatory Changes on Agricultural Practices and Research Focus

Regulatory changes, such as the banning or severe restriction of pesticides like this compound, have a significant impact on agricultural practices and steer the focus of research towards safer and more sustainable pest management alternatives.

The withdrawal of certain pesticides can affect crop profitability and may necessitate adjustments in farming practices. csic.esmdpi.com Farmers may need to adopt Integrated Pest Management (IPM) strategies, which emphasize a combination of methods including biological control, cultural practices, and the judicious use of less hazardous pesticides. csic.eseuropa.eumdpi.com

The move away from broad-spectrum organophosphates like this compound has spurred research into pesticides with more targeted modes of action, lower toxicity to non-target organisms, and reduced environmental persistence. Research efforts are also directed towards developing non-chemical control methods and improving the understanding of pest biology and ecology to inform more sustainable management strategies.

Regulatory frameworks also influence research by setting data requirements for pesticide registration and review. who.int The need to demonstrate a pesticide's efficacy, environmental fate, and toxicological profile under various conditions drives research in these areas. The re-evaluation programs for existing pesticides, implemented by regulatory bodies, can lead to further restrictions or bans, reinforcing the need for ongoing research into alternatives. researchgate.net

The emphasis on reducing the use and risk of chemical pesticides, as seen in initiatives like the European Union's Farm to Fork strategy, directly impacts agricultural research priorities, encouraging innovation in sustainable pest control. europa.eu

Challenges in Global Pesticide Management and Harmonization Efforts

Despite international conventions and national regulations, significant challenges remain in global pesticide management and the harmonization of regulatory frameworks.

One major challenge is the existence of obsolete pesticide stockpiles, particularly in developing countries, which pose significant environmental and health risks. fao.orgipen.org Lack of resources, inadequate infrastructure for safe storage and disposal, and insufficient technical expertise contribute to this problem. ipen.orgwho.int

Differences in pesticide legislation and standards across countries create technical barriers to trade and can lead to the continued use of pesticides banned elsewhere. nih.govresearchgate.netresearchgate.net Harmonization efforts, such as those by the Codex Alimentarius Commission and regional initiatives, aim to establish common standards like Maximum Residue Limits (MRLs), but achieving global alignment is complex due to varying national needs, priorities, and capacities. nih.govresearchgate.netfao.org

Illegal trade in pesticides is another persistent challenge, particularly in low- and middle-income countries, often involving products that are banned or substandard. who.int The rise of online sales of pesticides presents a new regulatory challenge. who.int

Ensuring effective implementation and enforcement of pesticide legislation is crucial, but many countries, especially in the African Region, lack adequate monitoring and enforcement capacity. who.int There is also a need for improved training and awareness among farmers and pesticide applicators regarding safe and responsible pesticide use. researchgate.net

The call for reviewing and updating international guidelines, such as the FAO/WHO International Code of Conduct on Pesticide Management, reflects the ongoing need to address emerging issues and strengthen global efforts in pesticide management, including the protection of vulnerable populations like Indigenous Peoples. who.int

Addressing these challenges requires continued international cooperation, capacity building in developing countries, and a commitment to strengthening regulatory frameworks and promoting sustainable pest management practices globally.

Future Research Directions and Emerging Paradigms in Demephion Studies

Advanced Biotransformation Studies and Novel ETP Characterization

While demephion is known to undergo transformation in the environment, detailed studies on its biotransformation pathways and the comprehensive characterization of its environmental transformation products (ETPs) are limited herts.ac.ukherts.ac.uk. Future research should focus on elucidating the specific metabolic routes in various environmental compartments, including soil, water, and biological systems. This would involve advanced analytical techniques to identify and quantify novel ETPs that may retain or exhibit different levels of biological activity or environmental persistence compared to the parent compound. Understanding these transformation pathways is crucial for accurately assessing the environmental fate and potential long-term impacts of residual this compound or its breakdown products. Studies could investigate microbial degradation, photolysis, hydrolysis, and metabolism in plants and non-target organisms, similar to research conducted on other organic contaminants nih.gov.

Development of Greener Synthesis Methods for this compound Analogs

The synthesis of organophosphate insecticides historically involved processes that may not align with modern green chemistry principles, often utilizing hazardous reagents and generating significant waste mdpi.com. Given that this compound is obsolete, future research in this area would not focus on the compound itself but rather on developing greener synthetic methodologies for potential this compound analogs or related organothiophosphate structures, should there be a future need for compounds with similar modes of action but improved environmental profiles. This could involve exploring alternative reaction pathways, utilizing eco-friendly solvents, employing catalysts to increase efficiency and reduce waste, and incorporating techniques such as microwave irradiation or ultrasound to minimize energy consumption nih.govnih.gov. Research into greener synthesis is a key aspect of reducing the environmental footprint of chemical production researchgate.net.

Application of Omics Technologies in Understanding this compound Interactions

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for comprehensively understanding the interactions of chemical compounds with biological systems humanspecificresearch.orgnih.govnih.govuninet.eduisaaa.org. Applying these technologies to study the effects of this compound, even at trace environmental levels, could reveal subtle impacts on non-target organisms that are not detectable through traditional toxicological assays. Genomics could help identify genes involved in detoxification or susceptibility. Transcriptomics and proteomics could shed light on the cellular pathways and protein expressions altered by exposure. Metabolomics could reveal changes in metabolic profiles, indicating stress or specific biochemical responses isaaa.org. Such studies would provide a deeper understanding of the ecological impact of this compound residues and contribute to the broader knowledge of how organophosphates interact with diverse biological systems.

Predictive Modeling for Environmental Behavior and Ecological Impact

Predictive modeling plays a vital role in assessing the potential environmental behavior and ecological impact of chemicals erdcinnovation.org. For this compound, developing robust predictive models would be essential given the limited empirical data available herts.ac.ukherts.ac.uk. These models could simulate its transport and transformation in various environmental compartments, predict its potential for bioaccumulation, and estimate its exposure levels for different organisms. Utilizing approaches such as Quantitative Structure-Activity Relationships (QSARs), fugacity models, and potentially incorporating artificial intelligence (AI) and machine learning techniques could enhance the accuracy of these predictions mdpi.comresearchgate.netfrontiersin.org. Such models would be invaluable for retrospective risk assessments and for informing decisions regarding the management of sites potentially contaminated with historical this compound residues.

Role of this compound in Historical Agricultural Science and Lessons for Modern Pest Control

Examining the historical role of this compound within agricultural science provides valuable lessons for modern pest control strategies. As an organothiophosphate, this compound belongs to a class of insecticides that were widely used but later faced scrutiny due to environmental and health concerns, contributing to the shift towards integrated pest management (IPM) insightpestnorthwest.comwww.csiro.auresearchgate.netagproud.com. Research could delve into the specific contexts of this compound's use, its efficacy against target pests, the development of resistance, and the environmental issues that led to its obsolescence. Understanding the full trajectory of compounds like this compound is crucial for developing sustainable and environmentally sound pest control practices today. This historical perspective can inform the design of new pesticides with improved profiles and reinforce the principles of IPM, which emphasizes a holistic approach to pest management rather than relying solely on chemical interventions agproud.com.

Q & A

Q. What are the primary analytical techniques for identifying and characterizing Demephion in experimental settings?

this compound’s identification requires a combination of spectroscopic (e.g., NMR, IR) and chromatographic (e.g., HPLC, GC-MS) methods. For novel derivatives, ensure purity via elemental analysis and reproducibility of spectral data. Detailed protocols should align with standardized procedures for organophosphorus compounds, including calibration with reference materials and validation of detection limits .

Q. How can researchers design experiments to assess this compound’s environmental stability under varying pH and temperature conditions?

Use controlled batch experiments with buffers (pH 3–9) and temperature gradients (e.g., 10°C–50°C). Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS, and calculate half-lives using first-order rate equations. Include negative controls and triplicate samples to minimize experimental bias .

Q. What methodologies are recommended for synthesizing this compound derivatives with modified functional groups?

Employ stepwise nucleophilic substitution or phosphorylation reactions, optimizing solvent systems (e.g., anhydrous THF) and catalysts (e.g., triethylamine). Characterize intermediates at each stage via thin-layer chromatography (TLC) and confirm final products through melting point analysis and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported toxicity data for this compound across different biological models?

Conduct meta-analyses to identify confounding variables (e.g., exposure duration, species-specific metabolic pathways). Validate findings using harmonized protocols (e.g., OECD guidelines) and cross-reference in vitro (cell lines) and in vivo (rodent) assays. Statistical tools like ANOVA with post-hoc tests can isolate experimental variables .

Q. What strategies are effective for integrating computational modeling with experimental data to predict this compound’s reactivity?

Combine density functional theory (DFT) calculations for electronic structure analysis with kinetic Monte Carlo simulations to model reaction pathways. Validate predictions against experimental Arrhenius parameters and transition-state analogs. Use software suites like Gaussian or ORCA for reproducibility .

Q. How can Delphi methods be applied to establish consensus on conflicting mechanistic studies of this compound’s degradation pathways?

Assemble a panel of 15–20 experts in organophosphorus chemistry. Distribute anonymized questionnaires ranking proposed mechanisms (e.g., hydrolysis vs. photolysis). Iteratively refine responses over 2–3 rounds, using statistical consensus thresholds (e.g., ≥70% agreement). Document discrepancies and rationale for transparency .

Q. What experimental designs mitigate bias when comparing this compound’s efficacy to analogous pesticides in agricultural field trials?

Implement randomized block designs with double-blinded treatment applications. Use UAV-mounted sensors for spatially resolved efficacy metrics (e.g., pest mortality rates). Apply mixed-effects models to account for environmental covariates (e.g., soil moisture, temperature) .

Methodological Frameworks

Q. How to ensure reproducibility in this compound synthesis protocols across independent laboratories?

Q. What data management practices are critical for longitudinal studies on this compound’s ecological impact?

Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Store raw datasets in repositories like Zenodo with DOI tagging.

- Document metadata (sampling dates, GPS coordinates) using standardized templates.

- Perform periodic audits to ensure data integrity .

Tables for Reference

Table 1: Common Analytical Techniques for this compound Characterization

| Technique | Application | Detection Limit | Reference |

|---|---|---|---|

| GC-MS | Quantification | 0.1 ppb | |

| NMR | Structural elucidation | 95% purity | |

| HPLC-UV | Degradation monitoring | 1.0 ppm |

Table 2: Delphi Study Design for Resolving Mechanistic Conflicts

| Round | Task | Consensus Threshold | Outcome Metric |

|---|---|---|---|

| 1 | Anonymized ranking of pathways | N/A | Median scores |

| 2 | Revised rankings with feedback | ≥70% agreement | Interquartile range |

| 3 | Final consensus report | 85% confidence | Cohen’s κ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.